molecular formula C22H23F4N5O B10831968 (1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

Cat. No.: B10831968
M. Wt: 449.4 g/mol
InChI Key: GHNYLVIESIGHDJ-OAQYLSRUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GFB-12811 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods: Industrial production of GFB-12811 would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, quality control measures, and adherence to regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: GFB-12811 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of GFB-12811 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product stability .

Major Products Formed: The major products formed from the reactions involving GFB-12811 are typically derivatives with enhanced or modified inhibitory properties. These derivatives are tested for their efficacy and selectivity against cyclin-dependent kinase 5 and other related kinases .

Scientific Research Applications

GFB-12811 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinase 5 and its role in various cellular processes. In biology, it helps elucidate the mechanisms of cell cycle regulation and neuronal function. In medicine, GFB-12811 is being investigated for its potential therapeutic applications in treating diseases such as autosomal dominant polycystic kidney disease and neurological disorders. In industry, it serves as a lead compound for the development of new drugs targeting cyclin-dependent kinase 5 .

Mechanism of Action

GFB-12811 exerts its effects by selectively inhibiting cyclin-dependent kinase 5. Cyclin-dependent kinase 5 is a proline-directed serine/threonine kinase that plays a crucial role in the development and function of the nervous system. By inhibiting cyclin-dependent kinase 5, GFB-12811 prevents the phosphorylation of specific substrates, thereby disrupting the signaling pathways involved in cell cycle regulation, neuronal migration, and synaptic function. This inhibition can lead to neuroprotective effects and potential therapeutic benefits in diseases characterized by aberrant cyclin-dependent kinase 5 activity .

Comparison with Similar Compounds

GFB-12811 is unique in its high selectivity and potency as a cyclin-dependent kinase 5 inhibitor. Similar compounds include other cyclin-dependent kinase inhibitors such as roscovitine, flavopiridol, and dinaciclib. these compounds often exhibit broader activity against multiple cyclin-dependent kinases, leading to off-target effects and reduced specificity. GFB-12811 stands out due to its minimal activity against other tested kinases, making it a valuable tool for studying cyclin-dependent kinase 5-specific pathways and developing targeted therapies .

List of Similar Compounds:
  • Roscovitine
  • Flavopiridol
  • Dinaciclib

Properties

Molecular Formula

C22H23F4N5O

Molecular Weight

449.4 g/mol

IUPAC Name

(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m1/s1

InChI Key

GHNYLVIESIGHDJ-OAQYLSRUSA-N

Isomeric SMILES

C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O

Canonical SMILES

CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O

Origin of Product

United States

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